molecular formula C10H17F2NO3 B1478409 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid CAS No. 2097984-52-4

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Cat. No.: B1478409
CAS No.: 2097984-52-4
M. Wt: 237.24 g/mol
InChI Key: XOXPWJCYDHSQFV-UHFFFAOYSA-N
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Description

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an ethoxymethyl group and two fluorine atoms attached to the pyrrolidine ring, along with a propanoic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity. The propanoic acid moiety may also contribute to the compound’s overall activity by participating in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Methoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
  • 3-(2-(Ethoxymethyl)-4-fluoropyrrolidin-1-yl)propanoic acid
  • 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid

Uniqueness

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid is unique due to the presence of both ethoxymethyl and difluoropyrrolidine groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for various applications compared to similar compounds.

Properties

IUPAC Name

3-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-2-16-6-8-5-10(11,12)7-13(8)4-3-9(14)15/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXPWJCYDHSQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 2
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
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3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
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3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 5
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 6
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

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